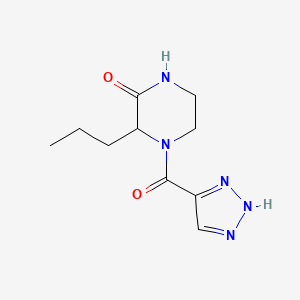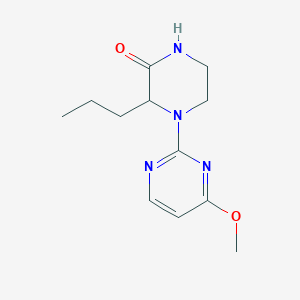
4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperazine ring substituted with a propyl group at the 3-position. This compound is of interest due to its potential pharmacological and industrial applications.
Preparation Methods
The synthesis of 4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Substitution reactions: The methoxy group is introduced at the 4-position of the pyrimidine ring using reagents like methanol and a base.
Formation of the piperazine ring: The piperazine ring is formed through cyclization reactions involving appropriate diamines.
Substitution with the propyl group: The propyl group is introduced at the 3-position of the piperazine ring using alkylation reactions with propyl halides.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The methoxy and propyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring and formation of corresponding carboxylic acids and amines
Scientific Research Applications
4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-(4-Methoxypyrimidin-2-yl)-3-propylpiperazin-2-one can be compared with other similar compounds, such as:
4-(4-Methoxypyrimidin-2-yl)-3-methylpiperazin-2-one: Similar structure but with a methyl group instead of a propyl group.
4-(4-Methoxypyrimidin-2-yl)-3-ethylpiperazin-2-one: Similar structure but with an ethyl group instead of a propyl group.
4-(4-Methoxypyrimidin-2-yl)-3-isopropylpiperazin-2-one: Similar structure but with an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-(4-methoxypyrimidin-2-yl)-3-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-4-9-11(17)13-7-8-16(9)12-14-6-5-10(15-12)18-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLSUAJMKRGWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)NCCN1C2=NC=CC(=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B7411941.png)
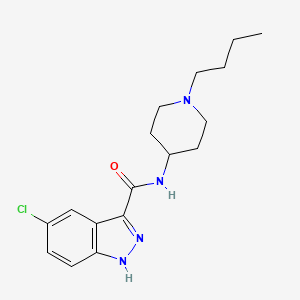
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]-2H-triazole-4-carboxamide](/img/structure/B7411955.png)
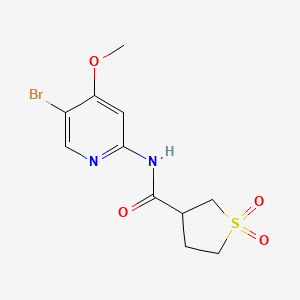
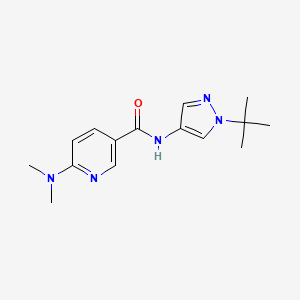
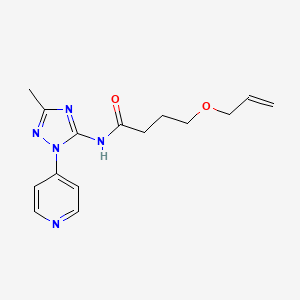
![2,2-dimethyl-N-[(4-pyrazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7411981.png)
![(5S)-5-[2-[2-(2,5-dimethylphenyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7411992.png)
![N-[2-(2-methoxyphenyl)propan-2-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7411995.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B7412001.png)
![[4-(1,5-Dimethylpyrrole-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7412014.png)
![2-[4-(5-Chlorofuran-2-carbonyl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7412020.png)
![1-cyclopropyl-N-[1-(dimethylamino)-1-oxopropan-2-yl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B7412026.png)
